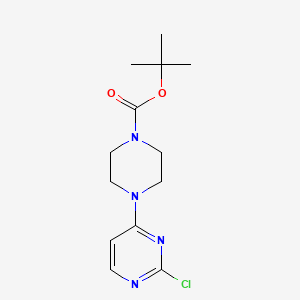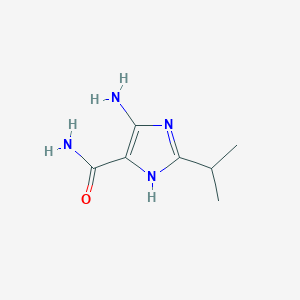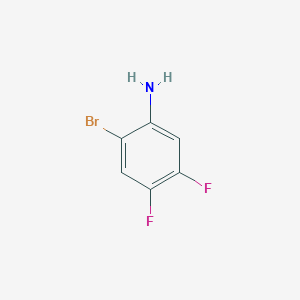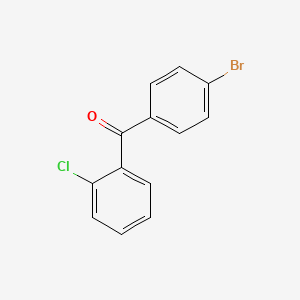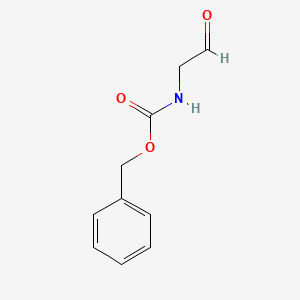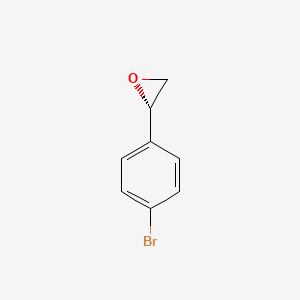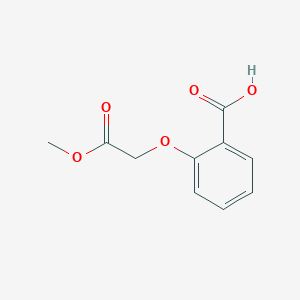
4-(苄氧基)-2-氟苯甲腈
概述
描述
4-(Benzyloxy)-2-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes a benzyloxy substituent and a fluorine atom, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related fluorobenzonitrile derivatives often involves nucleophilic substitution reactions or condensation processes. For instance, the synthesis of dixanthones and poly(dixanthone)s from 2-aryloxybenzonitriles involves cyclization in trifluoromethanesulfonic acid, as demonstrated in the synthesis of compounds derived from 2-fluorobenzonitriles . Additionally, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a compound with a similar fluorobenzonitrile moiety, was achieved through spectral identification and confirmed by X-ray crystallographic studies .
Molecular Structure Analysis
The molecular structure of fluorobenzonitrile derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond within the molecule . The influence of the fluorine atom on the molecular configuration can be significant, as seen in the study of 2-fluoro-5-nitrobenzonitrile, where the presence of the fluorine atom affects the proton magnetic resonance spectra .
Chemical Reactions Analysis
Fluorobenzonitrile derivatives can participate in various chemical reactions, including metal-mediated coupling and cyclization. For instance, an eight-membered thorium(IV) tetraazamacrocycle was produced by the coupling of four equivalents of 4-fluorobenzonitrile, suggesting the involvement of an imido intermediate . The reactivity of the C=N bond in xanthone-iminium triflates derived from 2-aryloxybenzonitriles was also studied, showing resistance to hydrolysis under certain conditions .
Physical and Chemical Properties Analysis
The introduction of a fluoro substituent in benzonitrile derivatives can significantly affect their physical and chemical properties. For example, the presence of a fluoro group in 4-(1-azetidinyl)benzonitrile leads to smaller fluorescence quantum yields and shorter decay times, indicating an enhancement of radiationless deactivation of the excited state . The transition temperatures of liquid-crystal ester derivatives of fluorobenzonitriles also exhibit substantial differences compared to their unsubstituted counterparts .
科学研究应用
合成和化学性质
氨基苯并异恶唑和苯并恶嗪的合成: Ang 等人 (2013) 的一项研究讨论了使用 2-氟苯甲腈通过微波辅助氟合成路线合成 3-氨基-1,2-苯并异恶唑和 4-氨基-1H-2,3-苯并恶嗪。该过程包括形成芳基肟中间体,然后芳基肟中间体环化生成所需产物。该技术因其在扩展化合物库方面的便利性和效率而引人注目 (Ang 等人,2013)。
聚酰胺的开发: Hsiao 等人 (2000) 对使用源自 4-叔丁基邻苯二酚和对氟苯甲腈的化合物合成邻位连接聚酰胺进行了研究。这些聚酰胺表现出显着的溶解性、热稳定性和在各个行业中实际应用的潜力 (Hsiao 等人,2000)。
用于芳基化的自由基阴离子: Peshkov 等人 (2019) 提出了一项关于苯甲腈氟化,包括 4-氟苯甲腈的研究。该研究证明了苯甲腈自由基阴离子作为芳基化氟代苯甲腈的试剂的潜力,为开发氟代氰双芳烃开辟了新的途径 (Peshkov 等人,2019)。
放射性氟化化合物合成: Zlatopolskiy 等人 (2012) 探索了使用 4-氟苯甲腈氧化物合成放射性氟化化合物。该方法对于制备放射性药物和标记生物聚合物特别重要,展示了氟苯甲腈在医学影像应用中的多功能性 (Zlatopolskiy 等人,2012)。
物理和结构分析
氟苯甲腈的微波光谱: Kamaee 等人 (2015) 使用傅里叶变换微波光谱进行了一项研究,以研究氟代苯甲腈的结构趋势。这项研究提供了对由于氟化引起的几何变化和电子结构变化的见解 (Kamaee 等人,2015)。
能量和结构研究: Silva 等人 (2012) 报告了对 2-、3- 和 4-氟苯甲腈的能量和结构研究,提供了有关这些化合物的热力学性质和电子效应的宝贵数据 (Silva 等人,2012)。
药物化学应用
- PET 心肌灌注显像: Mou 等人 (2012) 合成了 18F 标记的吡达苯类似物用于心肌灌注显像,展示了氟苯甲腈在开发心脏显像剂中的应用 (Mou 等人,2012)。
安全和危害
作用机制
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 4-(Benzyloxy)-2-fluorobenzonitrile may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds , which are fundamental to many biological processes.
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-fluorobenzonitrile likely depend on various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be influenced by reaction conditions, including temperature, pH, and the presence of a metal catalyst
属性
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-fluorobenzonitrile | |
CAS RN |
185836-35-5 | |
| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-(Benzyloxy)-2-fluorobenzonitrile as revealed by its crystal structure?
A1: The crystal structure analysis of 4-(Benzyloxy)-2-fluorobenzonitrile reveals that the molecule consists of two planar rings: a fluorobenzonitrile ring and a benzyloxy ring. [] These rings are not coplanar, exhibiting a dihedral angle of 68.87° between them. [] The crystal packing is stabilized by C–H⋯π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring in a neighboring molecule. [] Additionally, π–π interactions, involving the overlap of π-electron clouds between adjacent aromatic rings, contribute to the crystal's stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

